molecular formula C15H14FNO3S B5569232 Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5569232
M. Wt: 307.3 g/mol
InChI Key: FXPRZXZEQXDSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a fluorobenzamido group attached to the thiophene ring, which is further substituted with methyl groups and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Scientific Research Applications

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, there is no information available on the mechanism of action of "methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2,3-dimethyl-1,3-butadiene and sulfur sources.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 2-fluorobenzoic acid and the thiophene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-fluorobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRZXZEQXDSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.